molecular formula C10H18Cl2N2 B1458454 3-Phenylbutane-1,2-diamine dihydrochloride CAS No. 1803583-93-8

3-Phenylbutane-1,2-diamine dihydrochloride

Cat. No. B1458454
M. Wt: 237.17 g/mol
InChI Key: MOIJMOGYXZYXRO-UHFFFAOYSA-N
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Description

3-Phenylbutane-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as benzamidine hydrochloride and is a white crystalline powder with a molecular weight of 198.6 g/mol. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

One notable application involves the synthesis of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. Bhowmik, Drew, and Chattopadhyay (2011) described the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, leading to the formation of Schiff base ligands. These ligands were then reacted with copper(II) and nickel(II) to synthesize corresponding complexes, showcasing the role of 3-Phenylbutane-1,2-diamine derivatives in forming intricate molecular structures (Bhowmik, Drew, & Chattopadhyay, 2011).

Antimicrobial and Biological Activity

Kachroo, Gupta, and Wadhawan (1986) synthesized N, N'-di[3-(2,4-dialkoxy-5-alkylphenyl) propyl]-1,2 ethane, 1,4-butane, and 1,4-benzene diamines, showing significant in vitro amoebicidal activity against E. histolytica. These compounds, derived from 3-Phenylbutane-1,2-diamine, highlight its potential in developing treatments for amoebiasis (Kachroo, Gupta, & Wadhawan, 1986).

Catalytic Applications and Asymmetric Synthesis

An efficient synthetic approach toward a single diastereomer of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine was developed by Cho, Nayab, and Jeong (2019) for use in asymmetric catalysis. This method demonstrates the utility of 3-Phenylbutane-1,2-diamine derivatives in facilitating highly selective chemical transformations, crucial for producing chiral compounds (Cho, Nayab, & Jeong, 2019).

Chemical Properties and Reactivity Studies

Research by Gein, Kasimova, Aliev, and Vakhrin (2010) on the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine showcases the diverse reactivity of compounds related to 3-Phenylbutane-1,2-diamine. This study provides insights into the synthesis of novel compounds with potential pharmacological activities (Gein, Kasimova, Aliev, & Vakhrin, 2010).

properties

IUPAC Name

3-phenylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(10(12)7-11)9-5-3-2-4-6-9;;/h2-6,8,10H,7,11-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJMOGYXZYXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbutane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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